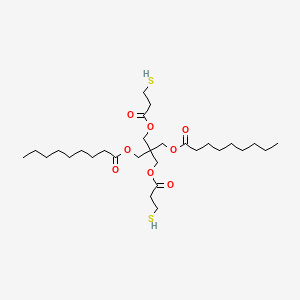
Einecs 297-317-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 297-317-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 297-317-1 would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Einecs 297-317-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Einecs 297-317-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: May be used in biochemical assays and studies involving cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Einecs 297-317-1 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
- Einecs 297-951-9
- Einecs 297-109-2
- Einecs 278-621-3
These compounds may share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique in its specific applications and the types of reactions it undergoes.
Propiedades
Número CAS |
93385-00-3 |
|---|---|
Fórmula molecular |
C29H52O8S2 |
Peso molecular |
592.9 g/mol |
Nombre IUPAC |
[2-(nonanoyloxymethyl)-3-(3-sulfanylpropanoyloxy)-2-(3-sulfanylpropanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C29H52O8S2/c1-3-5-7-9-11-13-15-25(30)34-21-29(23-36-27(32)17-19-38,24-37-28(33)18-20-39)22-35-26(31)16-14-12-10-8-6-4-2/h38-39H,3-24H2,1-2H3 |
Clave InChI |
NSXSALUJWFTWLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCS)COC(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


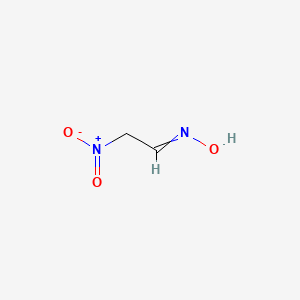

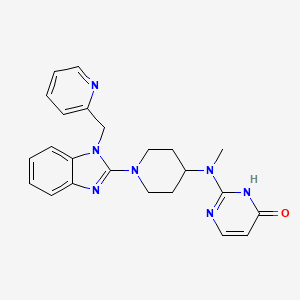
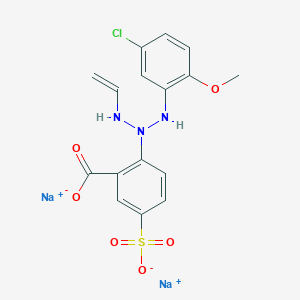
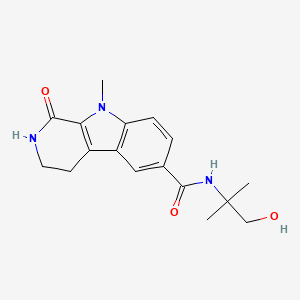
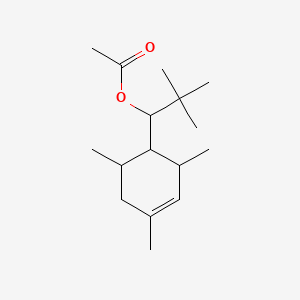

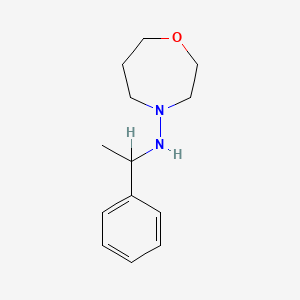

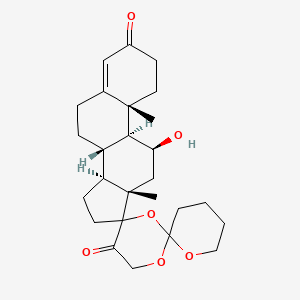

![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)


